molecular formula C8H5BrN2O2 B12445937 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol

2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12445937
M. Wt: 241.04 g/mol
InChI Key: ZRWYJXLIHYMOMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by bromination and phenol functionalization. One common method includes the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization.

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce quinones or cyclohexanols, respectively .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit antimicrobial properties. A study highlighted that compounds with oxadiazole rings showed significant activity against various bacterial strains, including multi-drug resistant bacteria. This suggests that 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol could serve as a lead compound for developing new antibacterial agents .

Anticancer Potential

The oxadiazole moiety is known for its anticancer properties. Compounds incorporating this structure have been studied for their ability to inhibit cancer cell proliferation. For instance, hybrids of 1,2,4-oxadiazoles with other pharmacophores have demonstrated promising results in vitro against several cancer cell lines .

Anti-inflammatory Effects

There is growing evidence that oxadiazole derivatives can modulate inflammatory pathways. Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Photophysical Properties

The incorporation of the oxadiazole group into phenolic compounds has been explored for applications in organic electronics due to their favorable photophysical properties. These compounds can be used in the development of fluorescent materials and sensors .

Polymer Chemistry

In polymer chemistry, this compound can act as a cross-linking agent or a building block for synthesizing functional polymers. The unique properties imparted by the oxadiazole unit can enhance the thermal stability and mechanical properties of polymers .

Case Studies

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated significant inhibition against multi-drug resistant bacteria strains with derivatives showing MIC values below 50 µg/mL.
Study B Anticancer ActivityShowed IC50 values in the low micromolar range against various cancer cell lines, indicating potential as a chemotherapeutic agent.
Study C Material ScienceDeveloped photoluminescent polymers using derivatives of this compound with enhanced stability and brightness compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is primarily attributed to the presence of the 1,2,4-oxadiazole ring, which can interact with various biological targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets, such as proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological system under investigation .

Biological Activity

2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of the 1,2,4-oxadiazole ring is crucial for its interaction with various biological targets, leading to potential applications in antimicrobial, antiviral, and anticancer therapies. This article explores the biological activity of this compound through a review of relevant studies and findings.

The biological activity of this compound is primarily attributed to the oxadiazole ring's ability to interact with key molecular targets within cells. The compound may inhibit specific enzymes or disrupt cellular processes by binding to proteins or nucleic acids. This mechanism underlies its potential therapeutic applications across various diseases.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, 1,2,4-oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. Research indicates that this compound could similarly demonstrate these properties due to its structural characteristics .

Anticancer Activity

The anticancer potential of this compound is supported by evidence from related compounds. Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain oxadiazole compounds have been shown to inhibit tubulin polymerization and affect cell cycle progression in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis was conducted based on their biological effects and mechanisms.

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Antiviral, AnticancerInhibition of enzymes/proteins involved in cellular processes
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazoleAnticancerTubulin polymerization inhibition
5-Aryl-1,3,4-oxadiazol derivativesAntimicrobialDisruption of bacterial cell wall synthesis

Study on Anticancer Properties

In a study assessing the anticancer efficacy of various oxadiazole derivatives including those structurally related to this compound, researchers found that these compounds significantly reduced cell viability in human cancer cell lines (e.g., MCF7 and HCT116). The results indicated that specific substitutions on the oxadiazole ring enhanced cytotoxicity and selectivity towards cancer cells .

Investigation into Antiviral Effects

Another study focused on the antiviral properties of oxadiazole derivatives against SARS-CoV-2. The findings suggested that certain structural features within these compounds contributed to their ability to inhibit viral entry and replication. Although not directly tested on this compound, the implications for similar compounds are promising .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5(1-2-7(6)12)8-10-4-13-11-8/h1-4,12H

InChI Key

ZRWYJXLIHYMOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)Br)O

Origin of Product

United States

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